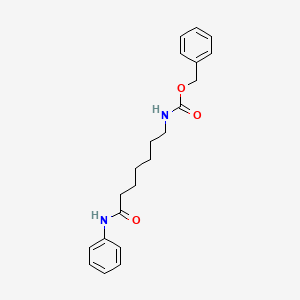![molecular formula C23H27N3 B14231453 4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- CAS No. 510755-37-0](/img/structure/B14231453.png)
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- is a complex organic compound with a unique structure that includes a quinoline core, a pyrrolidine ring, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated quinoline derivatives.
科学研究应用
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes and receptors, affecting various cellular processes .
相似化合物的比较
Similar Compounds
- 2-Phenyl-N-[2-(1-pyrrolidinyl)ethyl]-4-quinolinamine
- N-(2-(4-Morpholinyl)ethyl)-2-phenyl-4-quinolinamine
- N-(2-(1-Piperidinyl)ethyl)-2-phenyl-4-quinolinamine
Uniqueness
4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
属性
CAS 编号 |
510755-37-0 |
|---|---|
分子式 |
C23H27N3 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(4-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3/c1-3-26-14-6-7-19(26)16-24-23-15-22(18-12-10-17(2)11-13-18)25-21-9-5-4-8-20(21)23/h4-5,8-13,15,19H,3,6-7,14,16H2,1-2H3,(H,24,25) |
InChI 键 |
UISDPQXACUWQTC-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


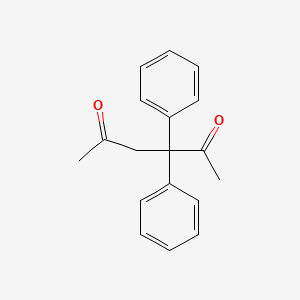
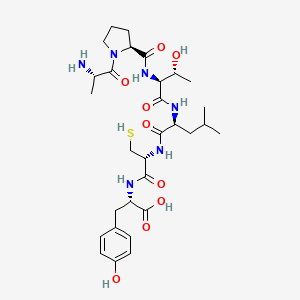
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
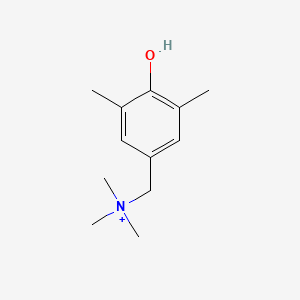
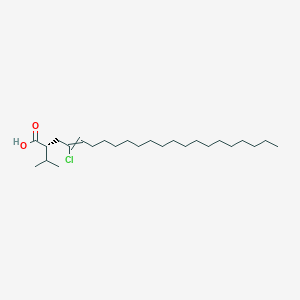
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
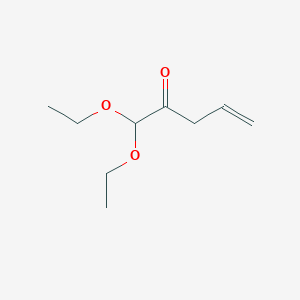
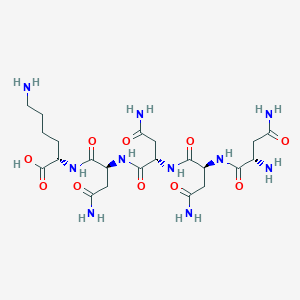
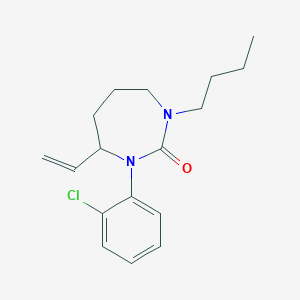

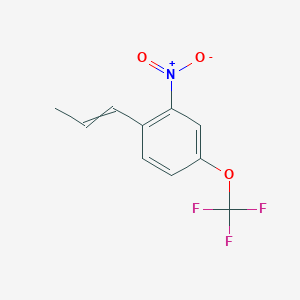
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
